3-氟苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

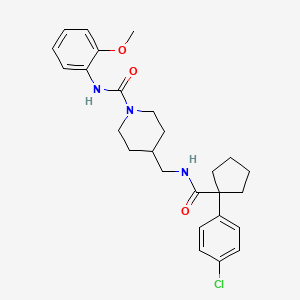

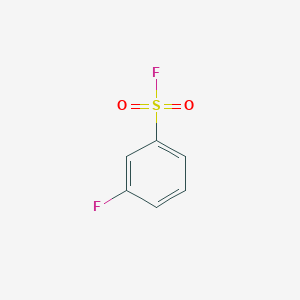

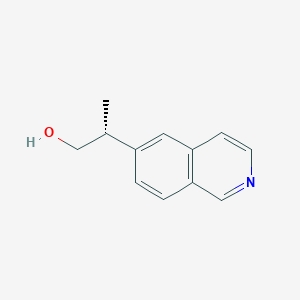

3-Fluorobenzenesulfonyl fluoride is a fluorinated arylsulfonyl fluoride . It is also known as m-fluorobenzenesulfonyl chloride .

Synthesis Analysis

Two complementary strategies have been demonstrated for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .Molecular Structure Analysis

The molecular formula of 3-Fluorobenzenesulfonyl fluoride is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis

The molecular formula of 3-Fluorobenzenesulfonyl fluoride is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .科学研究应用

羟基反应性

3-氟苯磺酰氟是4-氟苯磺酰氯的类似物,因氟原子而具有很强的吸电子性质。这使得它成为将生物物质共价连接到各种固体载体(例如功能化聚苯乙烯微球和纤维素棒)的极佳试剂。它与伯或仲羟基快速反应,形成氟苯磺酸酯离去基团,该离去基团可用于连接酶、抗体和其他生物物质,同时保留其功能(Chang, Gee, Smith, & Lake, 1992)。

氟化合物的生物降解

对3-氟苯磺酰氟等氟化合物的研究探索了微生物菌株对其降解。例如,微生物菌株Labrys portucalensis已显示出降解二氟苯的能力,而二氟苯的结构与3-氟苯磺酰氟相似。该降解过程涉及氟离子的化学计量释放,对于了解此类化合物的环境影响和生物降解性至关重要(Moreira, Amorim, Carvalho, & Castro, 2009)。

催化应用

与3-氟苯磺酰氟相关的过渡金属氟化物配合物对于催化应用(包括C-F键活化和氟碳官能化)很感兴趣。这些配合物参与全氟芳香族化合物的加氢脱氟(HDF)反应,提供了对涉及氟化合物的催化过程的见解(Vela et al., 2005)。

氟离子去除

3-氟苯磺酰氟衍生物的反应性使其与氟离子去除的研究相关。例如,负载金属(III)的琥珀树脂已被用于有效的氟离子吸附,这对于水净化和了解环境氟污染至关重要(Luo & Inoue, 2004)。

脂肪族C-H键的氟化

使用锰卟啉催化的氟离子对脂肪族C-H键进行氟化,证明了3-氟苯磺酰氟衍生物在有机合成中的潜力。该过程允许将氟选择性地引入烃中,这在药物和农用化学品开发中至关重要(Liu et al., 2012)。

氟化物的传感和检测

3-氟苯磺酰氟衍生物与氟离子相互作用的能力被用于传感和检测应用。例如,已开发出有机硼化合物用于检测水中的氟化物,这对于监测环境和公共卫生问题至关重要(Wade, Broomsgrove, Aldridge, & Gabbaï, 2010)。

安全和危害

3-Fluorobenzenesulfonyl fluoride causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, or vapors . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves, protective clothing, eye protection, and face protection . In case of exposure, immediately call a POISON CENTER or doctor/physician .

未来方向

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests a promising future direction for the use of 3-Fluorobenzenesulfonyl fluoride and similar compounds in various fields.

属性

IUPAC Name |

3-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGENMTNIFRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2649788.png)

![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)

![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)

![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649797.png)